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molecular formula C13H19ClN2 B8356305 4-Chloro-1-amino-2-(cyclohexylmethyl)aminobenzene

4-Chloro-1-amino-2-(cyclohexylmethyl)aminobenzene

Cat. No. B8356305
M. Wt: 238.75 g/mol
InChI Key: XXFZDUZSCZDHRW-UHFFFAOYSA-N
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Patent
US05585394

Procedure details

A solution of 21.5 g of the product obtained in step A) and 13.4 g of iron powder in a mixture of 25 ml of water and 25 ml of ethanol is brought to the reflux point. A solution of 50 ml of concentrated hydrochloric acid in a mixture of 34 ml of water and 34 ml of ethanol is then added slowly. Reflux is maintained for 2 hours. The reaction medium is then poured onto ice, treated with a saturated solution of NaHCO3 and then extracted with DCM, washed with water and dried over Na2SO4 and the solvent is evaporated off under vacuum. The residue is chromatographed on silica using DCM as the eluent. 7.2 g of the expected product are obtained after crystallization from heptane. M.p.=62° C.
Name
product
Quantity
21.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
13.4 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Two
Quantity
34 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[C:4]([NH:11][CH2:12][CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:3]=1.Cl.C([O-])(O)=O.[Na+]>O.C(O)C.[Fe]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([NH:11][CH2:12][CH:13]2[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]2)[CH:3]=1 |f:2.3|

Inputs

Step One
Name
product
Quantity
21.5 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])NCC1CCCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
13.4 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
34 mL
Type
solvent
Smiles
O
Name
Quantity
34 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added slowly
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction medium is then poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)N)NCC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: CALCULATEDPERCENTYIELD 37.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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